molecular formula C11H18N2O3 B13887490 Tert-butyl 6-oxo-1,7-diazaspiro[3.4]octane-1-carboxylate

Tert-butyl 6-oxo-1,7-diazaspiro[3.4]octane-1-carboxylate

Cat. No.: B13887490
M. Wt: 226.27 g/mol
InChI Key: RHFBLFHDDBTUIT-UHFFFAOYSA-N
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Description

Tert-butyl 6-oxo-1,7-diazaspiro[34]octane-1-carboxylate is a spirocyclic compound with a unique structure that includes a diazaspiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-oxo-1,7-diazaspiro[3.4]octane-1-carboxylate typically involves the reaction of tert-butyl carbamate with a suitable diazaspiro precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-oxo-1,7-diazaspiro[3.4]octane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

Tert-butyl 6-oxo-1,7-diazaspiro[3.4]octane-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of enzyme inhibitors and receptor antagonists.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving spirocyclic structures.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 6-oxo-1,7-diazaspiro[3.4]octane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, the compound can act as an antagonist, blocking the receptor and inhibiting downstream signaling.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 6-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate
  • Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate
  • Tert-butyl 1,6-diazaspiro[3.4]octane-6-carboxylate hemioxalate

Uniqueness

Tert-butyl 6-oxo-1,7-diazaspiro[3.4]octane-1-carboxylate is unique due to its specific diazaspiro ring system and the presence of both tert-butyl and oxo functional groups. This combination of structural features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H18N2O3

Molecular Weight

226.27 g/mol

IUPAC Name

tert-butyl 6-oxo-1,7-diazaspiro[3.4]octane-1-carboxylate

InChI

InChI=1S/C11H18N2O3/c1-10(2,3)16-9(15)13-5-4-11(13)6-8(14)12-7-11/h4-7H2,1-3H3,(H,12,14)

InChI Key

RHFBLFHDDBTUIT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC12CC(=O)NC2

Origin of Product

United States

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